molecular formula C18H16F2N4OS B5595335 (7-Difluoromethyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-3-yl)-thiomorpholin-4-yl-methanone

(7-Difluoromethyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-3-yl)-thiomorpholin-4-yl-methanone

Cat. No.: B5595335
M. Wt: 374.4 g/mol
InChI Key: SQXUMPJPLQHUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-326081 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of Functional Groups:

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete WAY-326081 molecule. This step often requires the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of WAY-326081 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

WAY-326081 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly involving the furan and indole rings, can lead to the formation of analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of analogs with modified pharmacological properties.

Scientific Research Applications

WAY-326081 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies investigating the inhibition of 11β-HSD1 and related enzymes.

    Biology: Researchers utilize WAY-326081 to study the role of cortisol in metabolic processes and stress responses.

    Medicine: The compound is explored for its potential therapeutic effects in treating metabolic disorders, such as obesity and type 2 diabetes, by modulating cortisol levels.

    Industry: WAY-326081 is used in the development of new pharmaceuticals targeting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbenoxolone: Another 11β-HSD1 inhibitor, but with a different chemical structure and broader range of effects.

    PF-915275: A selective 11β-HSD1 inhibitor with similar applications in metabolic research.

    BVT.2733: Known for its potent inhibition of 11β-HSD1 and potential therapeutic benefits in metabolic disorders.

Uniqueness of WAY-326081

WAY-326081 is unique due to its specific chemical structure, which confers high selectivity and potency as an 11β-HSD1 inhibitor . This selectivity makes it a valuable tool in research focused on understanding the precise role of cortisol in metabolic diseases and developing targeted therapies.

Properties

IUPAC Name

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4OS/c19-16(20)15-10-14(12-4-2-1-3-5-12)22-17-13(11-21-24(15)17)18(25)23-6-8-26-9-7-23/h1-5,10-11,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXUMPJPLQHUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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